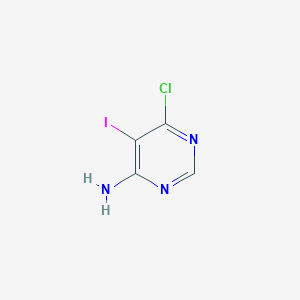
6-氯-5-碘嘧啶-4-胺
描述
“6-Chloro-5-iodopyrimidin-4-amine” is a chemical compound with the CAS Number: 353272-15-8 . It has a molecular weight of 255.45 . The IUPAC name for this compound is 6-chloro-5-iodo-4-pyrimidinamine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “6-Chloro-5-iodopyrimidin-4-amine” is 1S/C4H3ClIN3/c5-3-2 (6)4 (7)9-1-8-3/h1H, (H2,7,8,9) . This code provides a specific representation of the molecular structure of the compound.
Physical And Chemical Properties Analysis
“6-Chloro-5-iodopyrimidin-4-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8C .
科学研究应用
化学合成和反应性
6-氯-5-碘嘧啶-4-胺参与多种化学合成和反应性研究。例如,Valk、Plas 和 Bode(2010 年)展示了卤代氮杂芳烃(包括嘧啶)在液氨中使用钾酰胺进行胺化反应,该过程部分通过 ANRORC 机制发生 (Valk、Plas 和 Bode,2010 年)。类似地,Doulah 等人(2014 年)研究了氨与溴代二氯甲基嘧啶的区域选择性置换反应,导致形成溴代氯代甲基嘧啶-4-胺作为主要产物 (Doulah 等人,2014 年)。
晶体学和分子结构
晶体学和分子结构的研究是 6-氯-5-碘嘧啶-4-胺的另一个应用领域。Odell 等人(2007 年)确定了涉及氯代甲基嘧啶-基胺的异构化合物的晶体结构,显示出导致层状结构的实质性氢键相互作用 (Odell 等人,2007 年)。此外,Mishnev 等人(1979 年)研究的取代嘌呤的合成和结构进一步举例说明了该化合物在结构化学中的作用 (Mishnev 等人,1979 年)。
生物和医学研究
在生物和医学研究领域,6-氯-5-碘嘧啶-4-胺用于合成具有潜在药理活性的化合物。例如,Etemadi 等人(2016 年)合成了新型吡啶并噻唑并嘧啶,其表现出抗菌活性,表明潜在的药用价值 (Etemadi 等人,2016 年)。此外,Aayisha 等人(2019 年)对相关嘧啶胺化合物进行了分子对接和实验分析,表明其作为抗高血压药剂的潜在作用 (Aayisha 等人,2019 年)。
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302-H315-H320-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely .
属性
IUPAC Name |
6-chloro-5-iodopyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClIN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVYKJSDWGGRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-iodopyrimidin-4-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

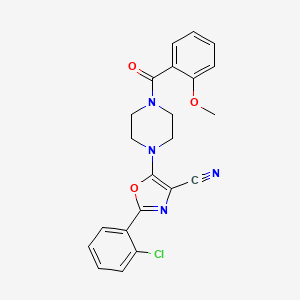
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2628286.png)
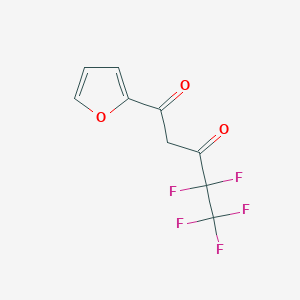
![4-[(Z)-2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2628288.png)
![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B2628289.png)
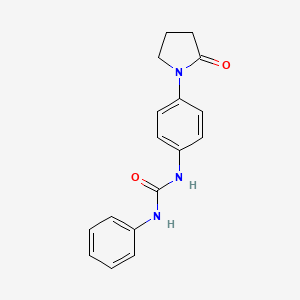
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2628292.png)
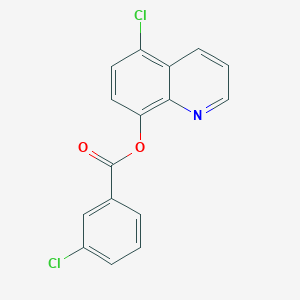
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2628298.png)
![N-butyl-2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2628299.png)
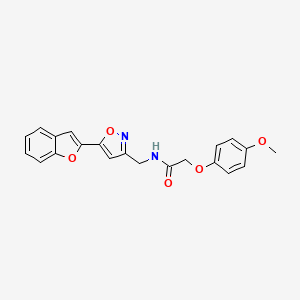
![3-(2-Ethoxyphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2628301.png)

